(3-Amino-5-nitrophenyl)acetic acid
Description
(3-Amino-5-nitrophenyl)acetic acid is a nitroaromatic compound featuring a phenyl ring substituted with an amino group (-NH₂) at position 3, a nitro group (-NO₂) at position 5, and an acetic acid (-CH₂COOH) moiety.
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-(3-amino-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H8N2O4/c9-6-1-5(3-8(11)12)2-7(4-6)10(13)14/h1-2,4H,3,9H2,(H,11,12) |
InChI Key |
IEOQCHNOGCRNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by the reduction of the nitro group to an amino group. One common method involves the following steps:
Nitration: Phenylacetic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the meta position relative to the acetic acid group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for (3-Amino-5-nitrophenyl)acetic acid may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitr
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The amino group (-NH₂) in (3-Amino-5-nitrophenyl)acetic acid is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, fluorine (in the fluoro analog) is electron-withdrawing, deactivating the ring and enhancing nitro group reactivity .
- Acid-Base Properties: The hydroxyl group in (3-Hydroxy-5-nitrophenyl)acetic acid increases acidity (pKa ~4–5 for phenolic -OH) compared to the amino group (pKa ~9–10 for -NH₂), influencing solubility and interaction with biological targets .
- Reactivity: The boronic acid analog (3-Amino-5-nitrobenzeneboronic acid) enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the carboxylic acid group in the reference compound supports salt formation or esterification .
Analytical Techniques for Characterization
Proteomic methods from related acetic acid research (e.g., 2D-PAGE, tandem mass spectrometry) highlight approaches applicable to these compounds:
- 2D-PAGE : Used to resolve protein isoforms in Acetobacter pasteurianus; analogous techniques could separate nitroaromatic acid derivatives based on pI and molecular weight .

- Tandem MS/MS: Identified peptide fingerprints in engineered bacterial strains; similar workflows can elucidate fragmentation patterns of (3-Amino-5-nitrophenyl)acetic acid and its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

